molecular formula C7H8ClN3S B1597112 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide CAS No. 7382-41-4

2-(4-Chlorophenyl)-1-hydrazinecarbothioamide

Cat. No. B1597112
CAS RN: 7382-41-4
M. Wt: 201.68 g/mol
InChI Key: XJVVZHDEYSKSHF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. It may also include computational studies to predict these properties.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Arylidene-Hydrazinyl-Thiazolines : Research has focused on the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide derivatives by reacting specific isothiocyanatobenzene with hydrazine hydrate. These compounds are further used to synthesize arylidene-hydrazinyl-thiazolines, which are characterized using spectroscopic methods and mass spectrometry. This work highlights the utility of these compounds in developing novel organic molecules with potential applications in pharmaceutical and material sciences (E. Ramadan, 2019).

Biochemical Applications

  • Fluorescent Probe for Zn2+ Detection : A practical hydrazine-carbothioamide-based fluorescent chemosensor has been developed for selective Zn2+ detection, demonstrating no interference with other metal ions. Its applications extend to detecting Zn2+ in paper strips, zebrafish, and real water samples, highlighting its potential in environmental monitoring and biological studies (Boeon Suh et al., 2022).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : New compounds derived from hydrazinecarbothioamide and 1,2,4-triazole, containing diarylsulfone and 2,4-difluorophenyl moieties, have shown excellent antioxidant activity. This suggests their potential use in developing therapeutic agents targeting oxidative stress-related diseases (Ștefania-Felicia Bărbuceanu et al., 2014).

Solubility Studies

  • Solubility and Thermodynamics : Investigations into the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various solvents have provided insights into the solubility behavior of isoniazid analogues. These studies are crucial for the development of pharmaceutical formulations, offering data that could aid in drug design and delivery systems (F. Shakeel et al., 2014).

Environmental Monitoring

  • Detection of Water Pollutants : The development of sensors for detecting hydrazine and 4-chlorophenol in water emphasizes the environmental applications of hydrazinecarbothioamide derivatives. These compounds are used in sensors that can measure low concentrations of pollutants, highlighting their importance in ensuring water quality and human health (Fahimeh Tahernejad-Javazmi et al., 2018).

Safety And Hazards

This involves studying the toxicity of the compound and its impact on the environment. It includes information on handling and disposal.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

(4-chloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVVZHDEYSKSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377081
Record name 2-(4-Chlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-hydrazinecarbothioamide

CAS RN

7382-41-4
Record name 2-(4-Chlorophenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7382-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 379291
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007382414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7382-41-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379291
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fifty g of 4-chlorophenylhydrazine hydrochloride and 40 g of ammonium thiocyanate were added to 250 ml of denatured ethanol and the mixture was stirred under reflux for 16 hours. It was then filtered while still hot and the filter cake was washed with about 100 ml of hot ethanol. As the filtrate cooled, the product began to crystallize, and it was collected and recrystallized from denatured ethanol to obtain 32.7 g of the desired intermediate, m.p. 200°-201°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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